2,7-Dimethylocta-2,4,6-triene
Description
2,7-Dimethylocta-2,4,6-triene is an aliphatic triene characterized by methyl substituents at positions 2 and 7, with conjugated double bonds at positions 2,4,6. This compound is primarily utilized in organic synthesis, particularly as a precursor to dialdehyde derivatives. For example, (2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial (CAS 3049-35-2) is synthesized via the Horner-Wadsworth-Emmons reaction and further oxidation steps, yielding intermediates critical for producing bioactive molecules like crocetin derivatives . Its molecular formula is C₁₀H₁₄O₂ for the dialdehyde form, with a monoisotopic mass of 164.0837 g/mol .
The compound’s reactivity stems from its conjugated triene system and aldehyde functionalities, making it valuable in cross-coupling reactions and polymer chemistry.
Properties
CAS No. |
38086-92-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,7-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-8H,1-4H3 |
InChI Key |
UBFBTMRIJJRZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4,6-triene can be achieved through several methods. One common approach involves the double enol ether condensation of a butenedial bisacetal. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones, depending on the specific oxidizing agents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens like chlorine or bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2,7-dimethylocta-2,4,6-trienedial and other functionalized hydrocarbons .
Scientific Research Applications
2,7-Dimethylocta-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Research has explored its potential biological activities, including its role in inhibiting certain enzymes and pathways.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 2,7-Dimethylocta-2,4,6-triene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with key molecules. The exact mechanisms can vary depending on the specific application and context .
Comparison with Similar Compounds
(E,Z)-2,6-Dimethylocta-2,4,6-triene (Allo-ocimene)
- Structure : Methyl groups at positions 2 and 6, with (E,Z)-stereochemistry across double bonds.
- Natural Occurrence : Found in hemp seed oil, Amomum tsao-ko essential oils, and Zanthoxylum (Sichuan pepper) volatiles, contributing to floral/woody odor profiles .
- Applications : Widely used in fragrances (CAS 673-84-7) with a XLogP3 of 4.20, indicating high lipophilicity .
- Safety : Documented in safety assessments for fragrances; requires precautions against ignition sources .
3,7-Dimethylocta-1,3,6-triene (β-Ocimene)
- Structure: Methyl groups at positions 3 and 7, with non-conjugated double bonds.
- Natural Sources: A key monoterpene in plant essential oils (e.g., basil, mint).
- Reactivity : Less conjugated than 2,7-dimethyloctatriene, leading to distinct oxidation pathways .
Physicochemical Properties
| Property | 2,7-Dimethylocta-2,4,6-trienedial | (E,Z)-2,6-Dimethylocta-2,4,6-triene | β-Ocimene (3,7-Dimethylocta-1,3,6-triene) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight (g/mol) | 164.20 | 136.24 | 136.24 |
| Boiling Point | Not reported | ~160–170°C (estimated) | 176°C (literature) |
| XLogP3 | 1.74 (estimated) | 4.20 | 4.10 |
| Key Applications | Organic synthesis (crocetin) | Fragrances, flavorants | Aromatherapy, insect attractants |
| CAS Number | 3049-35-2 | 673-84-7 | 3338-55-4 (Z-isomer) |
Reactivity and Functionalization
- 2,7-Dimethylocta-2,4,6-trienedial : Reacts with phosphonates (e.g., Horner-Wadsworth-Emmons reaction) to form extended conjugated systems, enabling synthesis of polyene dyes and pharmaceuticals .
- 2,6-Dimethylocta-2,4,6-triene : Undergoes photooxidation to form peroxides, limiting its stability in fragrances. Its conjugated system allows Diels-Alder reactions, but this is less explored compared to its dialdehyde counterpart .
Q & A
What are the recommended synthetic routes for 2,7-Dimethylocta-2,4,6-trienedial, and how is its structure validated?
Level: Basic
Methodological Answer:
The compound is synthesized via a multi-step process:
Wittig Reaction : Reacting (2E,4E,6E)-diethyl 2,7-dimethylocta-2,4,6-trienedioate with (carbethoxyethylidene)triphenylphosphorane in dichloromethane (DCM) yields an intermediate ester.
Reduction : Treating the ester with diisobutylaluminum hydride (DIBAL-H) in anhydrous hexane generates a diol intermediate.
Oxidation : The diol is oxidized using MnO₂ in acetic acid to produce the final dialdehyde, (2E,4E,6E)-2,7-Dimethylocta-2,4,6-trienedial.
Structural Validation :
- 1H NMR (in CDCl₃) confirms regioselectivity and stereochemistry by analyzing olefinic proton coupling constants and aldehyde proton signals .
What safety protocols are critical for handling 2,7-Dimethylocta-2,4,6-triene in laboratory settings?
Level: Basic
Methodological Answer:
- Storage : Keep at 2–8°C in airtight containers away from heat, sparks, and open flames .
- Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid direct contact due to potential irritant properties (exact hazards require case-specific assessment) .
- Spill Management : Collect spills using inert absorbents (e.g., silica gel) and dispose of according to local regulations .
How can researchers optimize reaction yields during the synthesis of 2,7-Dimethylocta-2,4,6-trienedial?
Level: Advanced
Methodological Answer:
Key factors include:
- Solvent Choice : Anhydrous hexane ensures controlled reduction with DIBAL-H, minimizing side reactions.
- Temperature Control : Cooling during DIBAL-H addition prevents exothermic decomposition.
- Catalyst Purity : High-grade MnO₂ enhances oxidation efficiency.
- Workup : Thorough washing and filtration after reduction (step 2) remove triphenylphosphine oxide byproducts, improving purity .
How can spectral data contradictions arising from isomerism in this compound derivatives be resolved?
Level: Advanced
Methodological Answer:
- Isomer Differentiation : Compare NMR chemical shifts and coupling constants. For example, (E,E,E)-isomers exhibit distinct olefinic proton splitting patterns vs. (E,Z)- or allo-ocimene (2,6-dimethyl) isomers .
- Chromatographic Separation : Use HPLC or GC-MS with chiral columns to isolate isomers.
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
What experimental strategies assess the biological activity of 2,7-Dimethylocta-2,4,6-trienedial as a lactate dehydrogenase (LDH) inhibitor?
Level: Advanced
Methodological Answer:
- Enzyme Assays : Perform in vitro LDH inhibition assays using purified human LDH5.
- Dose-Response Analysis : Calculate IC₅₀ values via nonlinear regression of inhibition curves.
- Structural Analysis : Molecular docking studies predict binding modes to LDH’s active site .
How does the conjugated triene system in this compound influence its reactivity in Diels-Alder reactions?
Level: Advanced
Methodological Answer:
- Diene Reactivity : The triene’s extended conjugation enhances electron density, enabling it to act as a diene in [4+2] cycloadditions.
- Experimental Design :
What analytical techniques differentiate degradation products of this compound under oxidative conditions?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
